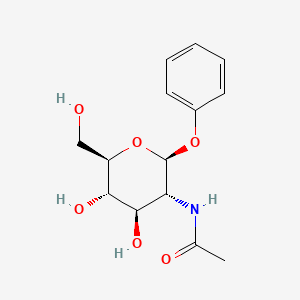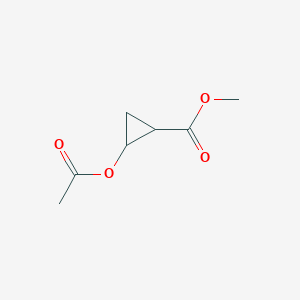
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Übersicht
Beschreibung
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a versatile compound widely used in the biomedical industry . It serves as a crucial component in the synthesis of various drugs and therapies aimed at treating diseases such as bacterial infections, inflammation, and cancer .
Synthesis Analysis
While specific synthesis methods for Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside were not found in the search results, it’s known that this compound is a carbonyl compound used for biochemical research .Molecular Structure Analysis
The molecular formula of Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is C14H19NO6 . The InChI Key is ZUJDLWWYFIZERS-DHGKCCLASA-N . The structure forms a highly hydrogen-bonded three-dimensional network .Physical And Chemical Properties Analysis
The molecular weight of Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is 297.3 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
-
Influenza Drug Research
- Field: Biomedical Research
- Application: It is used in the research and development of influenza drugs .
- Method: This compound potentially inhibits viruses that share the sialylated glycan receptors pathway .
- Results: While the specific outcomes of this research are not detailed in the source, the implication is that it could lead to the development of more effective treatments for influenza .
-
Diabetes Drug Development
- Field: Medicinal Chemistry
- Application: This compound aids in the development of new drugs intended for the treatment and management of diabetes and related conditions .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this research are not specified in the source, but the goal is to develop more effective treatments for diabetes .
-
Treatment of Bacterial Infections, Inflammation, and Cancer
- Field: Biomedical Industry
- Application: This compound is used in the synthesis of various drugs and therapies aimed at treating diseases such as bacterial infections, inflammation, and cancer .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this research are not specified in the source, but the goal is to develop more effective treatments for these conditions .
-
Antiviral and Antimicrobial Drug Development
- Field: Medicinal Chemistry
- Application: This compound has potential antiviral and antimicrobial properties, finding applications in drug development targeted towards viral and bacterial infections .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this research are not specified in the source, but the goal is to develop more effective treatments for these infections .
-
Treatment of Diabetes and Related Conditions
- Field: Medicinal Chemistry
- Application: This compound aids in the development of new drugs intended for the treatment and management of diabetes and related conditions .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this research are not specified in the source, but the goal is to develop more effective treatments for diabetes .
- Antiviral and Antimicrobial Drug Development
- Field: Medicinal Chemistry
- Application: This compound has potential antiviral and antimicrobial properties, finding applications in drug development targeted towards viral and bacterial infections .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this research are not specified in the source, but the goal is to develop more effective treatments for these infections .
Zukünftige Richtungen
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has potential antiviral and antimicrobial properties, finding applications in drug development targeted towards viral and bacterial infections . It exhibits promising therapeutic properties against certain drug-resistant bacterial infections, making it a potential candidate for antibiotic development .
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDLWWYFIZERS-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204287 | |
| Record name | Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
CAS RN |
5574-80-1 | |
| Record name | Phenyl N-acetyl-β-D-glucosaminide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5574-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1604978.png)



![3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1604986.png)



